
1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene” is a chemical compound with the molecular formula C7H5BrFNO3 . It appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 295.6±35.0 °C and a predicted density of 1.716±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Radiopharmaceuticals
- Synthesis of Radiopharmaceuticals : 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is involved in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence starting with a related compound (Klok, Klein, Herscheid, & Windhorst, 2006).
Material Science and Solar Cell Efficiency
- Improving Polymer Solar Cells : The compound has been studied for its role in improving the electron transfer process in polymer solar cells. The addition of a related compound, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells significantly enhanced their device performance, demonstrating its potential in material science and solar energy applications (Fu et al., 2015).
Chemical Reactions and Mechanisms
- Ortho-Dehydrophenoxy Anion Formation : Research includes the study of the formation of the ortho-dehydrophenoxy anion from similar molecules. These studies are important for understanding the chemical behavior and reactivity of such compounds (Dahlke & Kass, 1992).
- Electron Attachment to Nitrobenzene Derivatives : Investigations into the temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzene compounds, have been conducted. This research aids in understanding the electron attachment processes in these compounds (Asfandiarov et al., 2007).
Surface Engineering and Electronics
- Surface Grafting on Silicon : Studies have been conducted on the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers. This research is pivotal for advancements in silicon surface engineering and electronics (Hunger et al., 2006).
Catalysis and Organic Synthesis
- Synthesis of 1H-Indazoles : The compound has been used in research exploring the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016).
- Cobalt-Catalyzed Carbonylation : In the synthesis of fluorinated benzoic acids, the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-benzenes has been studied, demonstrating the compound's relevance in organic synthesis and catalysis (Boyarskiy et al., 2010).
Mécanisme D'action
Mode of Action
The bromine, fluorine, methoxy, and nitro groups on the benzene ring can participate in various chemical reactions. For instance, the bromine atom can be replaced in a nucleophilic substitution reaction . The nitro group can undergo reduction to form an amine .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Aromatic compounds like this one often participate in electrophilic aromatic substitution reactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the nitro group can be sensitive to reduction reactions under certain conditions .
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3-fluoro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZVWEKKQZHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)
![1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2998919.png)


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)
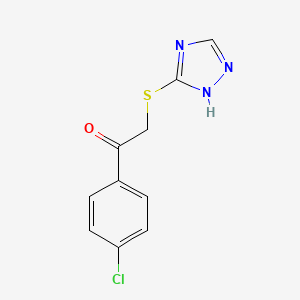
![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)
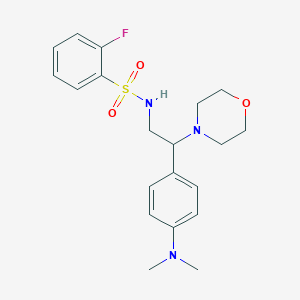

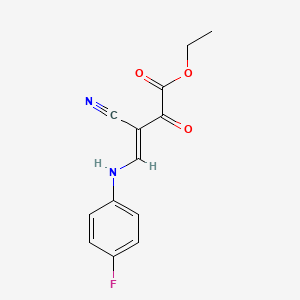
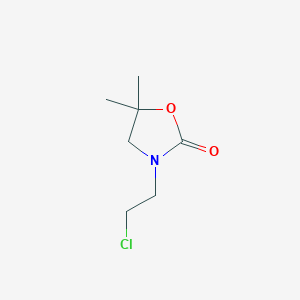
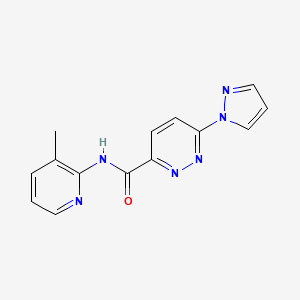
![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)